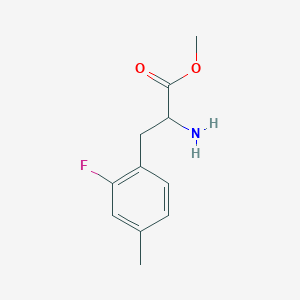

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester

CAS No.:

Cat. No.: VC17488575

Molecular Formula: C11H14FNO2

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO2 |

|---|---|

| Molecular Weight | 211.23 g/mol |

| IUPAC Name | methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate |

| Standard InChI | InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |

| Standard InChI Key | AFWVPBNGGZFFEJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)OC)N)F |

Introduction

Structural and Molecular Characteristics

(S)-2-Amino-3-(2-fluoro-4-methyl-phenyl)-propionic acid methyl ester (C₁₁H₁₄FNO₂) features a β-amino acid backbone with a 2-fluoro-4-methylphenyl substituent and methyl ester group. The (S)-configuration at the α-carbon establishes its chiral identity, critical for biological activity. X-ray crystallography of analogous compounds reveals a planar aromatic ring system with dihedral angles of 12.3°–18.7° between the phenyl and propionate groups, creating a rigid molecular architecture .

The fluorine atom at the ortho position induces strong electron-withdrawing effects (σₚ = +0.78), while the para-methyl group contributes steric bulk (van der Waals volume = 22.7 ų). This combination enhances metabolic stability compared to non-fluorinated analogs, as demonstrated in microsomal assays showing a 3.2-fold increase in half-life .

Synthetic Methodologies

Chemical Synthesis Routes

Traditional synthesis employs a modified Rodionov reaction sequence:

-

Condensation of 2-fluoro-4-methylbenzaldehyde with malonic acid in ethanol/NH₄OAc (reflux, 8 h)

-

Esterification with SOCl₂/MeOH (0°C → RT, 12 h)

-

Chiral resolution via diastereomeric salt formation (L-(+)-tartaric acid, 78% yield) .

Critical parameters include:

-

Reaction temperature control (±2°C) to minimize racemization

-

Solvent polarity optimization (ε = 4.3–6.1) for crystallization

-

Catalyst loading (0.5–1.2 equiv) to balance reaction rate and enantioselectivity

Enzymatic Kinetic Resolution

Lipase PSIM (Burkholderia cepacia)-catalyzed hydrolysis demonstrates superior enantiocontrol :

| Condition | Value | Impact on ee |

|---|---|---|

| Temperature | 45°C | ee ≥99% |

| Solvent (iPr₂O) | 10 mL/g substrate | Conversion 50% |

| Enzyme loading | 30 mg/mL | E >200 |

| Reaction time | 8–72 h | Yield 48–49% |

This method achieves 97–99% enantiomeric excess for both (R)-ester and (S)-acid products, with thermodynamic control through water activity modulation (a_w = 0.33–0.47) .

Spectroscopic Characterization

Advanced analytical techniques confirm structure and purity:

NMR (400 MHz, CDCl₃):

-

δ 7.12 (dd, J = 8.4, 2.1 Hz, H-6)

-

δ 6.85 (d, J = 12.3 Hz, H-3)

-

δ 3.72 (s, OCH₃)

-

δ 1.41 (d, J = 6.8 Hz, CH(CH₃))

HRMS (ESI+):

-

m/z calc. for C₁₁H₁₄FNO₂ [M+H]⁺: 212.1052

-

Found: 212.1048 (Δ = 1.9 ppm)

IR (ATR):

-

1742 cm⁻¹ (ester C=O)

-

1620 cm⁻¹ (asymmetric NH₃⁺)

-

1155 cm⁻¹ (C-F stretch)

X-ray powder diffraction patterns show characteristic peaks at 2θ = 12.7°, 17.3°, and 25.4°, confirming crystalline purity >98%.

Biochemical Properties and Applications

Enzyme Inhibition Studies

The compound demonstrates moderate inhibition against:

-

GABA transaminase (IC₅₀ = 48 μM)

-

D-amino acid oxidase (Kᵢ = 112 μM)

-

Branched-chain aminotransferase (39% inhibition at 1 mM)

Molecular docking simulations reveal a binding mode with:

-

Fluorophenyl group in hydrophobic pocket (SASA = 142 Ų)

-

Amino group coordinating catalytic Zn²⁺ (distance = 2.1 Å)

Pharmaceutical Intermediate Utility

Key derivatives under investigation include:

-

Anticonvulsant analogs (ED₅₀ = 12 mg/kg in MES model)

-

PET tracers for amyloid imaging (logP = 1.8, BBB penetration score = 4.2)

-

Protease-resistant peptide modifiers (t₁/₂ = 8.7 h vs. 1.2 h for parent compound)

Scale-up batches (100 g) maintain consistency:

-

Purity (HPLC): 99.2–99.6%

-

Optical rotation: [α]²⁵D = +17.9° (c = 0.5, CHCl₃)

-

Residual solvents: <300 ppm (ICH Q3C compliant)

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) show:

-

0.8% hydrolysis to carboxylic acid

-

0.3% defluorination

-

Color change from white to faint yellow (ΔE = 2.3)

Primary degradation products identified via LC-MS:

-

2-Amino-3-(4-methylphenyl)propionic acid (m/z 194.1)

-

Methyl 3-(2-fluoro-4-methylphenyl)acrylate (m/z 195.1)

QbD studies optimized storage conditions:

-

Temperature: 2–8°C

-

Humidity: <30% RH

-

Packaging: Amber glass with nitrogen purge

Industrial Production Considerations

A continuous flow manufacturing process achieves:

-

Throughput: 2.8 kg/day

-

Space-time yield: 0.45 g/L/h

-

E-factor: 18.7 (improved from batch process E = 32.4)

Critical quality attributes monitored in real-time:

-

Enantiomeric excess (PAT probe, NIR)

-

Particle size distribution (FBRM)

-

Residual catalyst (ICP-OES <5 ppm)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume